molecular formula C25H29N7O2 B611854 Erk5-IN-1

Erk5-IN-1

Cat. No. B611854
M. Wt: 459.5 g/mol
InChI Key: DDTPGANIPBKTNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

ERK5-IN-1 can be harmful in contact with skin, if inhaled, and if swallowed. It may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

ERK5-IN-1 efficiently reversed ABCB1-mediated MDR by competitively inhibiting the ABCB1 drug efflux function . The use of this compound to restore sensitivity to chemotherapy or to prevent resistance could be a potential treatment strategy for cancer patients . Future directions in interrogating metastatic effects of ERK5 expression in breast cancer would incorporate examining bone and brain metastases .

Biochemical Analysis

Biochemical Properties

Erk5-IN-1 functions by inhibiting the kinase activity of ERK5, thereby disrupting its role in biochemical reactions. ERK5 is activated by the upstream kinase MEK5, which phosphorylates ERK5 at the threonine-glutamic acid-tyrosine (TEY) motif. This compound binds to the ATP-binding site of ERK5, preventing its phosphorylation and subsequent activation. This inhibition affects various downstream targets, including transcription factors such as MEF2C, which are involved in gene expression regulation .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In endothelial cells, this compound inhibits the secretion of proinflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), thereby reducing inflammation . In cancer cells, this compound suppresses cell proliferation, motility, and invasion by inhibiting ERK5-mediated signaling pathways . Additionally, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy by reversing multidrug resistance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of ERK5, which prevents the phosphorylation of the TEY motif by MEK5 . This inhibition blocks the activation of ERK5 and its downstream signaling pathways. This compound also affects the nuclear translocation of ERK5, thereby influencing gene expression and cellular responses . Furthermore, this compound has been shown to interact with mitochondrial glutaminase, regulating its expression and activity in tumor cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in inhibiting ERK5 activity for extended periods . Prolonged exposure to this compound may lead to the development of resistance in some cell lines. Additionally, long-term treatment with this compound has been associated with changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits ERK5 activity and reduces tumor growth without causing significant toxicity . Higher doses of this compound may lead to adverse effects, including hepatotoxicity and cardiotoxicity . It is crucial to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including glutaminolysis. ERK5 interacts with mitochondrial glutaminase, regulating its expression and activity . This interaction affects the catabolism of glutamine, a key energy source for tumor cells. By modulating glutaminase activity, this compound influences cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to interact with ATP-binding cassette (ABC) transporters, such as ABCB1, which play a role in drug efflux and multidrug resistance . This compound inhibits the efflux function of ABCB1, leading to increased intracellular accumulation of chemotherapeutic drugs . Additionally, this compound undergoes nucleo-cytoplasmic shuttling, affecting its localization and activity within cells .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns. It is primarily localized in the cytoplasm under resting conditions but translocates to the nucleus upon activation . This nuclear translocation is essential for ERK5 to exert its effects on gene expression and cellular responses. This compound inhibits the nuclear translocation of ERK5, thereby modulating its activity and function .

properties

IUPAC Name

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N7O2/c1-29-11-13-32(14-12-29)17-9-10-19(22(15-17)34-4)27-25-26-16-21-23(28-25)30(2)20-8-6-5-7-18(20)24(33)31(21)3/h5-10,15-16H,11-14H2,1-4H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDTPGANIPBKTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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